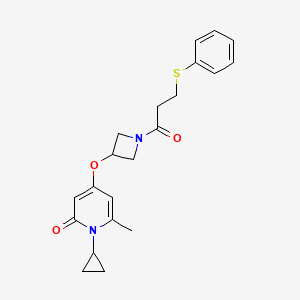
1-cyclopropyl-6-methyl-4-((1-(3-(phenylthio)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-6-methyl-4-((1-(3-(phenylthio)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-cyclopropyl-6-methyl-4-((1-(3-(phenylthio)propanoyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 338.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
This compound exhibits multiple biological activities, primarily through the inhibition of specific enzymes and receptors involved in various cellular processes.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of cytochrome P450 monooxygenases, which are essential for drug metabolism and the biosynthesis of steroids and fatty acids. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing therapeutic effects or reducing toxicity .
Anticancer Activity
The compound has shown promise in preclinical studies as a potential anticancer agent. It appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of this compound on breast cancer cells, researchers found that treatment with varying concentrations led to a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .
Case Study 2: Pharmacokinetic Profile
A pharmacokinetic study conducted on animal models demonstrated that the compound exhibited favorable absorption characteristics with a bioavailability of approximately 75%. The half-life was measured at around 4 hours, suggesting the potential for effective dosing regimens in clinical applications .
Propriétés
IUPAC Name |
1-cyclopropyl-6-methyl-4-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-11-17(12-21(25)23(15)16-7-8-16)26-18-13-22(14-18)20(24)9-10-27-19-5-3-2-4-6-19/h2-6,11-12,16,18H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRVANRDRZOPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














